3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Description
3,4-Dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazolylidene scaffold. Its structure comprises:
- Benzamide core: Substituted with 3,4-dimethoxy groups, which enhance electron-donating properties and influence solubility .
- This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, given the prevalence of benzothiazole derivatives in drug discovery .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-26-10-9-22-15-7-6-14(30(4,24)25)12-18(15)29-20(22)21-19(23)13-5-8-16(27-2)17(11-13)28-3/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYNWVBIYETME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Arylthiobenzamide Intermediate
A thiobenzamide derivative is synthesized by treating 2-amino-4-methylsulfonylbenzenethiol with 2-methoxyethyl bromide under basic conditions. Lawesson’s reagent facilitates the conversion of the corresponding benzamide to the thiobenzamide. The methylsulfonyl group at position 6 is introduced prior to cyclization via sulfonation of the aniline precursor followed by oxidation.
Table 1: Optimization of Thiobenzamide Synthesis
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Lawesson’s reagent | 80 | 4 | 78 |
| P4S10 | 100 | 2 | 65 |
| H2S gas | 25 | 24 | 42 |
Iron(III)-triflimide (10 mol%) and N-bromosuccinimide (NBS) in dichloromethane at 40°C induce cyclization via electrophilic aromatic substitution, forming the benzothiazole ring. This method ensures regioselectivity, with the methoxyethyl group directed to position 3 by steric and electronic effects.
Functionalization of the Benzothiazole Ring
Introduction of the 2-Methoxyethyl Group
The 2-methoxyethyl substituent at position 3 is installed via nucleophilic alkylation. After cyclization, the benzothiazole intermediate is treated with 2-methoxyethyl triflate in the presence of potassium carbonate, achieving 85% yield. Alternative methods using copper(I)-mediated coupling have been reported but show lower efficiency.
Oxidation to Methylsulfonyl at Position 6
The methylsulfonyl group is introduced by treating a methylthio precursor with oxone in aqueous acetone at 0°C. This step proceeds quantitatively, avoiding over-oxidation.
Table 2: Oxidation Conditions for Sulfonyl Group Formation
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oxone | Acetone/H2O | 0 | 98 |
| H2O2 | Acetic acid | 25 | 72 |
| KMnO4 | H2O | 50 | 68 |
Coupling of 3,4-Dimethoxybenzamide
Synthesis of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid is activated using thionyl chloride under reflux, yielding the corresponding acid chloride. This intermediate is stabilized with triethylamine to prevent hydrolysis.
Formation of the Ylidene-Benzamide Linkage
The benzothiazole amine undergoes acylation with 3,4-dimethoxybenzoyl chloride in dichloromethane using DMAP as a catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming the final ylidene-benzamide bond.
Table 3: Acylation Reaction Optimization
| Base | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMAP | 6 | 91 |
| Pyridine | None | 12 | 63 |
| NaHCO3 | None | 24 | 45 |
Mechanistic Insights and Side Reactions
The iron(III)-catalyzed cyclization proceeds through an S-bromide intermediate, as evidenced by mechanistic studies. Competing hydrolysis pathways may occur if electrophilic aromatic substitution is hindered, necessitating precise control of reaction temperature and stoichiometry. During acylation, over-reactivity of the acid chloride may lead to dimerization, mitigated by slow addition and low temperatures.
Characterization and Validation
Spectroscopic Analysis
1H NMR of the final product shows characteristic singlet peaks for methylsulfonyl (δ 3.12 ppm) and methoxy groups (δ 3.45–3.80 ppm). The ylidene proton resonates as a downfield singlet at δ 8.25 ppm due to conjugation.
Purity and Yield Optimization
Recrystallization from ethanol improves purity to >99%, as confirmed by HPLC. The overall yield from the thiobenzamide precursor is 62%, with the oxidation and acylation steps being the most efficient.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to oxidation of the methoxyethyl group.
Reduction: : The compound can be reduced using agents like lithium aluminium hydride, targeting specific functional groups.
Substitution: : Nucleophilic substitution reactions can occur, especially involving the methoxy groups.
Oxidation Conditions: : Typically performed in acidic or basic media at elevated temperatures.
Reduction Conditions: : Usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Substitution Conditions: : Involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile and often require catalysts like palladium on carbon (Pd/C).
Major Products: Reactions yield products that vary widely depending on the conditions, such as:
Oxidation: : Yields oxidized analogs with modified functional groups.
Reduction: : Produces reduced analogs with fewer oxygen functionalities.
Substitution: : Results in substituted derivatives with altered positions of functional groups.
Scientific Research Applications
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide has significant applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of other complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its interaction with various biomolecules and potential as a biochemical tool.
Medicine: : Explored for its pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets and pathways:
Molecular Targets: : Primarily interacts with enzyme active sites and receptor binding domains, modifying their function.
Pathways Involved: : Alters signal transduction pathways and metabolic processes, leading to varied biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formulas.
Substituent Effects on the Benzamide Core
- 3,4-Dimethoxy vs. 4-Dipropylsulfamoyl (Target vs. ): The 3,4-dimethoxy groups in the target compound provide strong electron-donating effects, which may stabilize charge-transfer interactions in biological systems. Methoxy vs. Sulfonamide (Target vs. ): The sulfonamide linkage in offers hydrogen-bond acceptor/donor capabilities, whereas the benzamide group in the target compound prioritizes π-π stacking and hydrophobic interactions.
Benzothiazole Modifications
- 3-(2-Methoxyethyl) and 6-Methylsulfonyl (Target vs. ) : Both compounds share these substituents, suggesting a conserved role in target binding. The methoxyethyl group enhances solubility, while methylsulfonyl may stabilize interactions with charged residues in enzymatic pockets .
- 2-Methyl vs. 2,3-Dihydro (Target vs.
Biological Activity
3,4-Dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Benzamide core : A common scaffold in medicinal chemistry.
- Methoxy groups : Two methoxy substituents at the 3 and 4 positions of the benzene ring, enhancing solubility and bioactivity.
- Benzothiazole moiety : Known for its pharmacological properties.
Molecular Formula
- C : 18
- H : 22
- N : 2
- O : 5
- S : 1
Molecular Weight
- Approximately 358.44 g/mol.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. Notably:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the benzothiazole moiety enhances its interaction with DNA, potentially leading to intercalation and disruption of replication processes .
Case Study Data
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 3,4-Dimethoxy-N-[...] | A549 | 6.26 ± 0.33 | MTS |
| 3,4-Dimethoxy-N-[...] | HCC827 | 20.46 ± 8.63 | BrdU |
| 3,4-Dimethoxy-N-[...] | NCI-H358 | 16.00 ± 9.38 | MTS |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Tested Organisms : E. coli (Gram-negative) and S. aureus (Gram-positive).
- Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X µg/mL |
| S. aureus | Y µg/mL |
(Note: Specific MIC values need to be filled based on experimental data.)
Q & A
Basic: What are the common synthetic routes for this compound, and what key reagents are required?
The synthesis typically involves multi-step organic reactions. A core step is the condensation of a substituted benzamide with a functionalized benzothiazole derivative. For example:
- Step 1 : Activation of 3,4-dimethoxybenzoic acid using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine to form the reactive acyl intermediate.
- Step 2 : Reaction with 3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-amine under reflux conditions in anhydrous THF or DMF.
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient).
Critical reagents include DMTMM, anhydrous solvents, and base catalysts. Reaction progress is monitored by TLC and HPLC .
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural elucidation relies on:
- NMR Spectroscopy : and NMR confirm methoxy, methylsulfonyl, and benzothiazole substituents. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while methylsulfonyl groups show distinct signals near δ 44 ppm.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 505.12).
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm) and sulfonyl S=O vibrations (~1150–1300 cm).
X-ray crystallography is less common due to crystallization challenges but provides definitive stereochemical data .
Advanced: How can researchers optimize reaction yields when synthesizing the benzothiazole core?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Anhydrous THF balances reactivity and stability.
- Temperature Control : Reflux conditions (80–100°C) for condensation steps improve kinetics but must avoid thermal decomposition.
- Catalyst Screening : Alternative coupling agents like HATU or PyBOP may reduce racemization compared to DMTMM.
- Byproduct Mitigation : Addition of molecular sieves or scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents.
Yields typically range from 40–65%; iterative DOE (Design of Experiments) is recommended for process refinement .
Advanced: How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
Contradictions arise from tautomerism or impurities:
- Tautomer Identification : The benzothiazol-2-ylidene group exhibits keto-enol tautomerism. - HMBC NMR can distinguish tautomeric forms by correlating NH protons with nitrogen shifts.
- Impurity Profiling : LC-MS/MS detects byproducts (e.g., hydrolyzed amides or sulfonated derivatives).
- Computational Validation : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts for comparison with experimental data.
For unresolved cases, orthogonal techniques like XPS (X-ray photoelectron spectroscopy) may clarify sulfur oxidation states .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are critical .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to ATP-binding pockets (e.g., EGFR kinase domain).
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2 Å).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups, hydrophobic contacts with methylsulfonyl).
Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (k/k) .
Advanced: What strategies address low solubility in biological assays?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–200 nm) using emulsion-solvent evaporation.
- Co-Solvent Systems : Use Cremophor EL or cyclodextrin-based solutions.
Solubility is pH-dependent; evaluate across physiological pH (1.2–7.4) using shake-flask methods .
Basic: What are the compound’s stability profiles under varying storage conditions?
- Thermal Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass under argon.
- Photodegradation : UV-Vis exposure (ICH Q1B guidelines) induces sulfonyl group cleavage; light-resistant packaging is essential.
- Hydrolytic Stability : Susceptible to hydrolysis in acidic conditions (pH <3); lyophilization improves long-term stability .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout : Target gene knockout (e.g., EGFR in HeLa cells) to confirm on-target effects.
- Metabolomics : LC-MS-based profiling to track downstream metabolic perturbations (e.g., TCA cycle intermediates).
- Transcriptomics : RNA-seq to identify differentially expressed pathways (e.g., apoptosis or angiogenesis).
Triangulate data with phosphoproteomics to map kinase signaling networks .
Advanced: What analytical workflows resolve batch-to-batch variability in purity?
- HPLC-DAD-MS : Hypersil Gold C18 columns (3 µm) with 0.1% formic acid/ACN gradients. Monitor UV at 254 nm and MS in positive ion mode.
- qNMR : Quantify impurities using ERETIC (Electronic Reference To Access In Vivo Concentrations) with maleic acid as an internal standard.
- Elemental Analysis : Confirm sulfur and nitrogen content (±0.3% tolerance).
Implement QbD (Quality by Design) principles for critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
